![molecular formula C26H25N3O3S B5217881 3-butoxy-N-{[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B5217881.png)
3-butoxy-N-{[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide
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Overview
Description
3-butoxy-N-{[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core, substituted with a butoxy group and a benzoxazole moiety, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-butoxy-N-{[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzoxazole derivative, followed by the introduction of the butoxy group and the formation of the carbamothioyl linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications.
Chemical Reactions Analysis
Types of Reactions
3-butoxy-N-{[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The benzamide and benzoxazole moieties can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions are tailored to achieve the desired transformations efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amine derivatives.
Scientific Research Applications
3-butoxy-N-{[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-butoxy-N-{[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide involves its interaction with specific molecular targets and pathways. The benzoxazole moiety may interact with enzymes or receptors, modulating their activity. The compound’s unique structure allows it to engage in various biochemical interactions, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
2,3-dichloro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide: Shares the benzoxazole and benzamide core but differs in substituents.
3-butoxy-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide: Similar structure with variations in the benzoxazole moiety.
Uniqueness
3-butoxy-N-{[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its combination of butoxy and benzoxazole groups makes it a versatile compound for various applications.
Properties
IUPAC Name |
3-butoxy-N-[[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O3S/c1-3-4-14-31-21-7-5-6-19(16-21)24(30)29-26(33)27-20-11-9-18(10-12-20)25-28-22-15-17(2)8-13-23(22)32-25/h5-13,15-16H,3-4,14H2,1-2H3,(H2,27,29,30,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPDQAHUPVBBQRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC(=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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